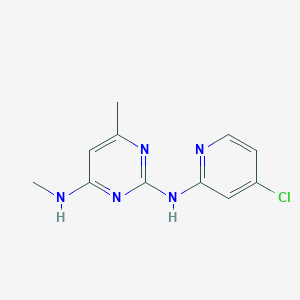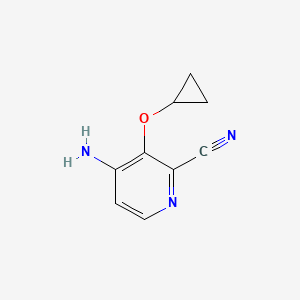
2-hydroxypropane-1,2,3-tricarboxylate;iron(3+);phosphono dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxypropane-1,2,3-tricarboxylate;iron(3+);phosphono dihydrogen phosphate is a complex compound that combines the properties of citric acid (2-hydroxypropane-1,2,3-tricarboxylate), iron(3+), and phosphono dihydrogen phosphate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxypropane-1,2,3-tricarboxylate;iron(3+);phosphono dihydrogen phosphate typically involves the reaction of citric acid with iron(III) salts and phosphono dihydrogen phosphate under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to ensure the formation of the desired complex. The reaction mixture is then subjected to purification processes such as crystallization or filtration to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and involves the use of industrial-grade reagents and equipment. The final product is typically obtained in the form of a crystalline powder, which is then packaged and stored under appropriate conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
2-hydroxypropane-1,2,3-tricarboxylate;iron(3+);phosphono dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The iron(3+) center can undergo redox reactions, where it is reduced to iron(2+) while oxidizing other species.
Substitution: The compound can participate in substitution reactions where ligands around the iron center are replaced by other ligands.
Complexation: The citric acid and phosphono dihydrogen phosphate moieties can form complexes with other metal ions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., ethylenediamine). The reactions are typically carried out under controlled pH and temperature conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield iron(2+) complexes, while substitution reactions may result in the formation of new iron(3+) complexes with different ligands .
Scientific Research Applications
2-hydroxypropane-1,2,3-tricarboxylate;iron(3+);phosphono dihydrogen phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, particularly in redox and complexation reactions.
Biology: Investigated for its potential role in biological systems, particularly in iron metabolism and phosphate regulation.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of iron deficiency and as a phosphate binder in kidney disease.
Industry: Utilized in industrial processes such as water treatment, where it acts as a chelating agent to remove metal ions from solutions
Mechanism of Action
The mechanism of action of 2-hydroxypropane-1,2,3-tricarboxylate;iron(3+);phosphono dihydrogen phosphate involves its ability to form stable complexes with metal ions. The citric acid and phosphono dihydrogen phosphate moieties act as chelating agents, binding to metal ions and stabilizing them in solution. This property is particularly useful in applications such as water treatment and medicine, where the compound can sequester metal ions and prevent their harmful effects .
Comparison with Similar Compounds
Similar Compounds
Iron(II) 2-hydroxypropane-1,2,3-tricarboxylate: Similar to the compound but with iron in the +2 oxidation state.
Ferric citrate: Another iron(3+) complex with citric acid, used in similar applications.
Trisodium citrate: A sodium salt of citric acid, commonly used as a buffering agent and preservative.
Uniqueness
The combination of these components allows for enhanced stability and versatility in various applications compared to similar compounds .
Properties
Molecular Formula |
C6H9FeO14P2 |
|---|---|
Molecular Weight |
422.92 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylate;iron(3+);phosphono dihydrogen phosphate |
InChI |
InChI=1S/C6H8O7.Fe.H4O7P2/c7-3(8)1-6(13,5(11)12)2-4(9)10;;1-8(2,3)7-9(4,5)6/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;(H2,1,2,3)(H2,4,5,6)/q;+3;/p-3 |
InChI Key |
ACWCLVLQQWIVIX-UHFFFAOYSA-K |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.OP(=O)(O)OP(=O)(O)O.[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl chloride](/img/structure/B14809882.png)
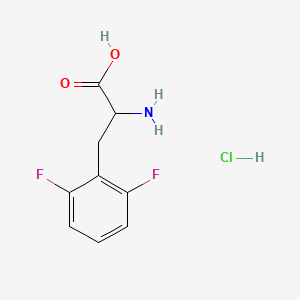
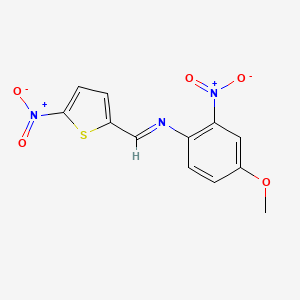
![9-[[(2R)-2-Hydroxy-3-methyl-3-buten-1-yl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one; (+)-Isogospherol](/img/structure/B14809893.png)
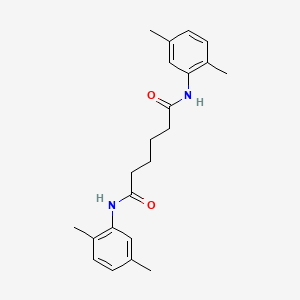
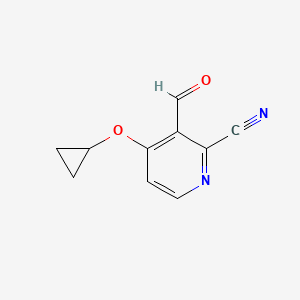
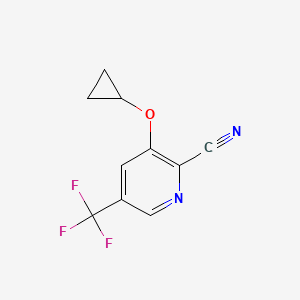
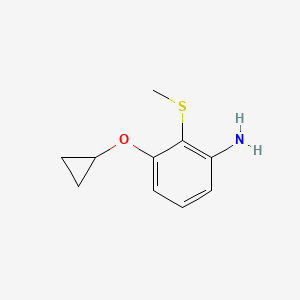
![(2E)-3-(4-methylphenyl)-N-[(2,4,6-trimethylphenyl)carbamothioyl]prop-2-enamide](/img/structure/B14809919.png)

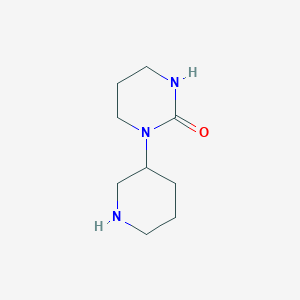
![N-phenyl-2-{[4-(propanoylamino)phenyl]carbonyl}hydrazinecarboxamide](/img/structure/B14809931.png)
